molecular formula C16H18ClN5 B11227774 1-(3-chloro-4-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chloro-4-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11227774
M. Wt: 315.80 g/mol
InChI Key: UKQIOJMJGGBDRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential biological and pharmacological activities, including anticancer, antimicrobial, and antiviral properties .

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps:

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(3-Chloro-4-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(3-Chloro-4-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C16H18ClN5

Molecular Weight

315.80 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H18ClN5/c1-4-21(5-2)15-13-9-20-22(16(13)19-10-18-15)12-7-6-11(3)14(17)8-12/h6-10H,4-5H2,1-3H3

InChI Key

UKQIOJMJGGBDRV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.